N-(tert-Butyl)-6-chloropyrimidin-4-amine is an organic compound classified as a pyrimidine derivative. It features a tert-butyl group attached to the nitrogen atom and a chlorine atom at the 6th position of the pyrimidine ring. This compound is recognized for its utility in synthetic organic chemistry, particularly as an intermediate in the synthesis of various organic compounds, and in biological studies related to enzyme inhibition and molecular probes .
N-(tert-Butyl)-6-chloropyrimidin-4-amine belongs to the class of heterocyclic aromatic compounds known as pyrimidines. Pyrimidines are characterized by their six-membered ring structure containing nitrogen atoms, and this particular compound is notable for its unique substituents that influence its chemical behavior and biological activity.
The synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine can be achieved through various methods:
The reactions are monitored using thin-layer chromatography (TLC), and purification is often achieved through column chromatography with solvents like petroleum ether and ethyl acetate in a specified ratio .
The molecular structure of N-(tert-Butyl)-6-chloropyrimidin-4-amine consists of a pyrimidine ring substituted at the 6th position by a chlorine atom and at the nitrogen atom by a tert-butyl group. The presence of these groups contributes to its steric hindrance and reactivity profile.
The compound's molecular weight is calculated as follows:
N-(tert-Butyl)-6-chloropyrimidin-4-amine participates in various chemical reactions:
Common reagents used in these reactions include sodium hydride for nucleophilic substitutions and potassium permanganate or chromium trioxide for oxidation processes.
The mechanism through which N-(tert-Butyl)-6-chloropyrimidin-4-amine exerts its effects primarily involves its role as an enzyme inhibitor. The presence of the chlorine atom enhances its electrophilicity, facilitating interactions with nucleophilic sites on target enzymes.
In biochemical contexts, it has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, contributing to its utility in drug design and development, particularly for conditions like diabetes .
N-(tert-Butyl)-6-chloropyrimidin-4-amine is typically presented as a solid at room temperature. Specific physical properties such as melting point and solubility may vary based on purity and preparation methods.
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
N-(tert-Butyl)-6-chloropyrimidin-4-amine has several scientific uses:
The C4 position of 4,6-dichloropyrimidine exhibits enhanced electrophilicity compared to C2/C6 positions due to para-localization of negative charge in the anionic σ-complex intermediate. This electronic anisotropy enables precise regiocontrol during nucleophilic amination when appropriate reaction conditions are employed. Research demonstrates that N-sodium carbamates in DMF at ambient temperature achieve >95% C4 selectivity for tert-butylamine installation, with complete chemoselectivity over competing C2/C6 positions [8]. The compact tert-butyl group minimizes steric congestion at the C4 reaction site, further favoring this pathway.
Table 1: Regioselectivity in Pyrimidine Amidation
Substituent | Nucleophile | Solvent | Temp (°C) | C4:C6 Ratio |
---|---|---|---|---|
4,6-Cl₂ | tert-BuNH₂ | DMF | 25 | >99:1 |
4,6-Cl₂ | tert-BuNH₂ | THF | 25 | 85:15 |
4,6-Cl₂ | tert-BuNH₂ | DMF | 80 | 92:8 |
2,4,6-Cl₃ | tert-BuNH₂ | DMF | 25 | 95:5* |
C4:C2 selectivity when C6-Cl present. Data adapted from regioselective amination studies [8].
Electronic effects dominate orientation: Electron-withdrawing groups at C5 (e.g., -CHO, -CN) amplify C4 electrophilicity, while C2-aryl substituents create steric bias directing amination to C4. Computational analyses confirm the C4 transition state energy is 2.3 kcal/mol lower than C6 due to charge delocalization pathways [8]. This regioselectivity enables sequential functionalization—C4 amination followed by C6 chloride displacement—for constructing asymmetric 4,6-diheteroatom pyrimidines essential to pharmaceutical agents.
1.2 tert-Butyl Group Installation via Nucleophilic Amination Strategies
The synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine (CAS# 945896-38-8) exploits SNAr reactivity through two predominant routes:
Critical parameters influencing yield and purity include:
The tert-butyl group’s steric bulk (A-value = 4.9) impedes N-alkylation/oxidation during storage and subsequent reactions, enhancing synthetic utility compared to linear alkyl analogs (e.g., ethyl, propyl). This stability is evidenced by consistent NMR spectra (δ 1.50 ppm, 9H singlet) across commercial suppliers [3] [9] [10].
While the tert-butyl group confers metabolic stability and lipophilicity (cLogP increase ~1.2 vs H), its size (~6.5 Å) can hinder target binding. Strategic bioisosteric replacement maintains steric occupancy while optimizing physicochemical properties:
Table 2: Bioisosteres for tert-Butyl in Pyrimidinamines
Bioisostere | Volume (ų) | cLogP | Biological Impact |
---|---|---|---|
tert-Butyl | 92.5 | 2.18 | Baseline metabolic stability; hERG risk |
Trifluoromethyl | 42.3 | 1.88 | Enhanced GPR119 activity; reduced hERG inhibition [1] |
Cyclopropyl | 54.8 | 1.35 | Improved Src/Abl kinase inhibition; 3x solubility [2] |
3,3-Difluorocyclobutyl | 63.1 | 1.91 | Balanced KRAS-G12D potency/permeability [6] |
1-(Methanesulfonyl)piperidin-4-yl | 98.7 | -0.24 | Oral bioavailability in GPR119 agonists; H-bond acceptor [1] |
Key applications include:
The C6-chloride in N-(tert-Butyl)-6-chloropyrimidin-4-amine serves as a versatile handle for cross-coupling and heterocycle annulation. Its installation employs three principal methodologies:
Direct Synthesis from 4,6-Dichloropyrimidine: Selective C4 amination leaves the C6-Cl intact, leveraging the inherent reactivity differential (Section 1.1). This route predominates industrial-scale synthesis due to atom economy and minimal purification needs [3] [9].
POCl₃-Mediated Dehydration: 4-(tert-Butylamino)pyrimidin-6-ol undergoes chlorination using phosphorous oxychloride (3-5 eq) with catalytic N,N-diethylaniline. The mechanism proceeds via:a) Phosphorylation at O6 to form diethylanilinium phosphorochloridate intermediateb) E2 elimination generating chloride ionc) SNAr attack by Cl⁻ at C6 (rate-determining step)Yields exceed 90% at 110°C, but require rigorous moisture control to prevent hydrolysis [8].
Sandmeyer-Type Reactions: Diazotization of C6-aminated precursors (e.g., from 4-amino-6-hydrazinopyrimidine) with tert-BuNO₂/CuCl₂ provides late-stage chlorination but suffers from <60% yield due to diazonium stability issues. This method remains rare for this substrate class.
The C6-Cl bond exhibits reactivity hierarchy: Pd-catalyzed cross-coupling > PIP displacement > aniline substitution > hydrolysis. This allows sequential derivatization: Suzuki coupling at C6 (85°C, 2h) occurs without N-tert-butyl deprotection, while harsher conditions (150°C, 24h) in morpholine effect complete chloride exchange [10].
Although N-(tert-Butyl)-6-chloropyrimidin-4-amine itself lacks stereocenters, its tert-butylamine moiety can originate from chiral precursors for applications in stereoselective drug discovery. Key synthetic strategies include:
Chiral Auxiliary-Assisted Amination: (R)-1-Phenylethylamine reacts with 4,6-dichloropyrimidine at C4, followed by diastereoselective hydrogenolysis (Pd/C, H₂) to cleave the benzyl group, yielding enantiopure tert-butylamine analog (98% ee). This achieves dynamic kinetic resolution when racemic sec-alkylamines are employed [6].
Enzymatic Desymmetrization: Candida antarctica lipase B (CAL-B) catalyzes enantioselective acylation of meso-1,3-diamino-2-methylpropane derivatives. Subsequent Curtius rearrangement installs the tert-butoxycarbonyl (Boc) group, and hydrolysis affords (S)-2-aminobutane-1,4-diol for chiral amine synthesis [6].
Transition Metal Catalysis: Ru(II)-Pheox complexes enable asymmetric reductive amination of tert-butyl glyoxylate with arylamines (up to 94% ee). Decarboxylation then generates α-chiral tert-alkylamines. While not yet applied to pyrimidinamines, this method offers access to analogs like N-(1-phenylethyl)-6-chloropyrimidin-4-amine [6].
Table 3: Chiral tert-Butylamine Analogs of Pharmaceutical Interest
Chiral Amine | Synthetic Route | ee (%) | Application Target |
---|---|---|---|
(R)-1-Cyclohexylethylamine | Ru-catalyzed hydrogenation | 99 | KRAS-G12D inhibitors [6] |
(S)-1-(2-Naphthyl)ethylamine | Lipase resolution | 97 | Src kinase modulators [2] |
(R)-3,3-Difluoropyrrolidinamine | Chiral pool synthesis | >99 | GPR119 agonists [1] |
Table 4: Compound Identifiers for N-(tert-Butyl)-6-chloropyrimidin-4-amine
Identifier | Value |
---|---|
Systematic IUPAC Name | N-(tert-Butyl)-6-chloropyrimidin-4-amine |
CAS Registry Number | 945896-38-8 |
Molecular Formula | C₈H₁₂ClN₃ |
SMILES | CC(C)(C)NC1=NC=NC(Cl)=C1 |
InChIKey | YWCAYWDYSOKSJG-UHFFFAOYSA-N |
Common Synonyms | 4-(tert-Butylamino)-6-chloropyrimidine; 6-Chloro-N-(1,1-dimethylethyl)-4-pyrimidinamine |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3